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Compound of Interest

Compound Name: GSK2879552

Cat. No.: B1139488 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitory activity of GSK2879552, a potent

and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), against other

related demethylases. The information presented herein is intended to assist researchers in

evaluating the selectivity profile of this compound and to provide essential experimental details

for its characterization.

GSK2879552 is an orally bioavailable, mechanism-based inactivator of LSD1, an enzyme that

plays a crucial role in epigenetic regulation by demethylating histone H3 on lysine 4 (H3K4)

and lysine 9 (H3K9).[1][2] Its targeted inhibition has been explored as a potential therapeutic

strategy in various cancers, including small cell lung cancer (SCLC) and acute myeloid

leukemia (AML).[3] A critical aspect of a targeted inhibitor's utility is its selectivity over other

related enzymes, as off-target effects can lead to undesired toxicities or confound experimental

results.

Data Presentation: Inhibitor Selectivity Profile
The cross-reactivity of GSK2879552 has been evaluated against other FAD-dependent amine

oxidases, including the closely related Lysine-Specific Demethylase 2 (LSD2/KDM1B) and

Monoamine Oxidases A and B (MAO-A and MAO-B). The following table summarizes the half-

maximal inhibitory concentrations (IC50) of GSK2879552 against these enzymes.
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Enzyme Target IC50 (μM) Fold Selectivity vs. LSD1

LSD1 (KDM1A) 0.016 1

LSD2 (KDM1B) >100 >6250

MAO-A >100 >6250

MAO-B >100 >6250

Data sourced from "Comprehensive in Vitro Characterization of the LSD1 Small Molecule

Inhibitor Class in Oncology"[4]. The IC50 for LSD1 was determined by a horseradish

peroxidase (HRP) coupled assay.

The data clearly demonstrates that GSK2879552 is highly selective for LSD1 over other tested

FAD-dependent amine oxidases, with at least a 6250-fold higher potency for its primary target.

Information regarding the cross-reactivity of GSK2879552 against the Jumonji C (JmjC)

domain-containing family of histone demethylases is not extensively available in the public

literature. However, the compound is consistently described as a selective LSD1 inhibitor.[5][6]

Signaling Pathway and Experimental Workflow
To understand the context of GSK2879552's activity, it is important to visualize its role in the

relevant signaling pathway and the typical workflow for assessing its selectivity.
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LSD1-mediated Gene Repression Inhibition by GSK2879552
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Caption: Mechanism of LSD1 inhibition by GSK2879552.
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Demethylase Inhibitor Selectivity Profiling Workflow
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Caption: Experimental workflow for demethylase inhibitor characterization.

Experimental Protocols
The following are detailed methodologies for the key experiments cited in the data presentation

table.

1. LSD1/LSD2 HRP-Coupled Biochemical Assay
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This assay measures the hydrogen peroxide (H2O2) produced during the demethylation

reaction catalyzed by LSD1 or LSD2. The H2O2 is then used by horseradish peroxidase (HRP)

to oxidize a substrate, resulting in a fluorescent or colorimetric signal.

Materials:

Recombinant human LSD1 or LSD2 enzyme

Dimethylated histone H3 peptide substrate (e.g., H3K4me2)

Horseradish peroxidase (HRP)

Amplex Red reagent (or similar HRP substrate)

GSK2879552 (or other test compounds)

Assay buffer (e.g., 50 mM HEPES, pH 7.5)

384-well microplates

Procedure:

Prepare a serial dilution of GSK2879552 in DMSO and then dilute in assay buffer.

In a 384-well plate, add the test compound dilutions.

Add the LSD1 or LSD2 enzyme to each well and incubate for a pre-determined time to

allow for compound binding.

Initiate the demethylation reaction by adding the H3K4me2 peptide substrate.

Simultaneously or shortly after, add the HRP and Amplex Red solution to each well.

Incubate the plate at room temperature, protected from light.

Measure the fluorescence intensity using a microplate reader (e.g., excitation at 530-560

nm and emission at ~590 nm).
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Calculate the percent inhibition for each compound concentration relative to a DMSO

control and determine the IC50 value by fitting the data to a four-parameter logistic

equation.[4]

2. MAO-A/MAO-B Kynuramine Assay

This assay is used to determine the activity of monoamine oxidases by measuring the

conversion of a non-fluorescent substrate, kynuramine, into the fluorescent product, 4-

hydroxyquinoline.

Materials:

Recombinant human MAO-A or MAO-B enzyme

Kynuramine dihydrobromide

GSK2879552 (or other test compounds)

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

96-well microplates

Procedure:

Prepare serial dilutions of GSK2879552 in DMSO and then dilute in assay buffer.

Add the test compound dilutions to the wells of a 96-well plate.

Add the MAO-A or MAO-B enzyme to each well and incubate to allow for compound

interaction.

Start the reaction by adding the kynuramine substrate.

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

Stop the reaction by adding a basic solution (e.g., NaOH).
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Measure the fluorescence of the 4-hydroxyquinoline product using a microplate reader

(e.g., excitation at ~310 nm and emission at ~400 nm).

Calculate the percent inhibition and determine the IC50 values as described for the LSD1

assay.[4]

3. JmjC Histone Demethylase Activity Assay (General Protocol)

While specific data for GSK2879552 against JmjC demethylases is lacking, a general method

for assessing their activity involves the detection of succinate, a co-product of the

demethylation reaction.

Materials:

Recombinant JmjC domain-containing demethylase (e.g., KDM4A, KDM6B)

Methylated histone peptide substrate (e.g., H3K9me3)

α-ketoglutarate

Ascorbate

Fe(II)

Assay buffer (e.g., 50 mM HEPES, pH 7.5)

Succinate detection reagent (commercially available kits, e.g., Succinate-Glo™)

Procedure:

In a multiwell plate, combine the JmjC enzyme, test compound, methylated peptide

substrate, and co-factors (ascorbate and Fe(II)).

Initiate the reaction by adding α-ketoglutarate.

Incubate at room temperature or 37°C for a defined period (e.g., 60 minutes).
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Add the succinate detection reagent according to the manufacturer's instructions. This

typically involves a series of enzymatic steps that convert succinate into a detectable

signal (e.g., luminescence).

Measure the signal using an appropriate plate reader.

Determine the IC50 values by analyzing the dose-response relationship.[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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